molecular formula C24H23FN4O2S2 B2484879 3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-49-3

3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2484879
CAS No.: 362501-49-3
M. Wt: 482.59
InChI Key: AHLDGMABWLLFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H23FN4O2S2 and its molecular weight is 482.59. The purity is usually 95%.
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Scientific Research Applications

Imaging and Receptor Binding Studies

Compounds similar to the specified chemical structure have been used in imaging and receptor binding studies, particularly in the context of brain imaging and neuropharmacology. For instance, derivatives of fluorophenyl and thienopyrimidinone have been investigated for their binding affinity to serotonin receptors, which are critical in studying psychiatric and neurodegenerative disorders (Passchier et al., 2000). These studies often employ positron emission tomography (PET) or other imaging techniques to visualize receptor distribution and brain activity in response to pharmacological agents.

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of complex molecules provides insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, studies on the metabolism and disposition of compounds with similar structural features, focusing on their transformation and clearance in human subjects, contribute to understanding their potential therapeutic applications and safety profiles (Shaffer et al., 2008).

Oncology Research

Compounds containing fluorophenyl and thienopyrimidinone structures have been explored for their antitumor activities, particularly in the context of oncology research. These studies aim to identify new therapeutic agents capable of inhibiting cancer cell growth or enhancing the efficacy of existing treatments. Research into novel oral anticancer drugs, such as S-1, which shows promise in treating advanced gastric cancer, reflects the ongoing search for more effective and tolerable treatment options (Sakata et al., 1998).

Chemoprevention and Antioxidant Studies

The investigation of compounds for their chemopreventive and antioxidant properties is another area of interest. These studies focus on the ability of certain chemicals to prevent, inhibit, or reverse the development of cancer or other diseases. Research into dietary polyphenols and their metabolism in humans, for example, sheds light on how certain compounds can contribute to health benefits through their antioxidant and cancer chemopreventive activities (Cerdá et al., 2005).

Environmental Toxicology

Studies on the environmental exposure and toxicology of chemicals help assess the risks associated with exposure to various substances, including organophosphorus pesticides. Research in this field aims to understand the extent of human exposure, potential health effects, and mechanisms of action of these compounds (Babina et al., 2012).

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S2/c25-17-6-8-19(9-7-17)29-23(31)22-20(10-15-32-22)26-24(29)33-16-21(30)28-13-11-27(12-14-28)18-4-2-1-3-5-18/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLDGMABWLLFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.